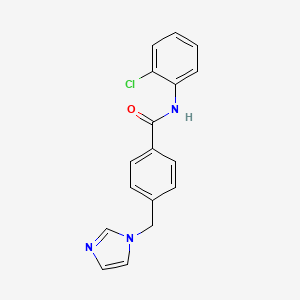![molecular formula C17H21N7O B5973964 4-[4-(2-pyrazinylcarbonyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5973964.png)
4-[4-(2-pyrazinylcarbonyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[4-(2-pyrazinylcarbonyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine is a synthetic compound that has garnered significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of pyrimidine-based compounds that have been widely studied for their biological activities.
作用機序
The mechanism of action of 4-[4-(2-pyrazinylcarbonyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine involves the inhibition of specific enzymes or receptors that are involved in the progression of various diseases. The compound is known to interact with specific targets in the body, leading to the modulation of signaling pathways that are crucial for the regulation of cellular processes.
Biochemical and physiological effects:
The biochemical and physiological effects of 4-[4-(2-pyrazinylcarbonyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine depend on the specific target that it interacts with in the body. The compound has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects in various preclinical studies.
実験室実験の利点と制限
One of the major advantages of using 4-[4-(2-pyrazinylcarbonyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine in lab experiments is its high potency and specificity towards specific targets. However, the compound also has some limitations, such as its low solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.
将来の方向性
There are several future directions for the research on 4-[4-(2-pyrazinylcarbonyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine. One of the major areas of focus is the development of more efficient synthesis methods that can improve the yield and purity of the compound. Additionally, further studies are needed to elucidate the specific targets and mechanisms of action of the compound, which can help in the development of more effective drug candidates. Other future directions include the optimization of the pharmacokinetic and pharmacodynamic properties of the compound and the evaluation of its safety and toxicity in preclinical and clinical studies.
Conclusion:
In conclusion, 4-[4-(2-pyrazinylcarbonyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine is a promising compound that has potential applications in various fields of scientific research. Its high potency and specificity towards specific targets make it a valuable tool for the development of novel drug candidates. However, further studies are needed to fully understand its mechanisms of action and optimize its pharmacokinetic and pharmacodynamic properties.
合成法
The synthesis of 4-[4-(2-pyrazinylcarbonyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine involves the reaction of 2-chloro-4-(2-pyrazinylcarbonyl)pyrimidine with 1-pyrrolidinecarboxaldehyde and 1-methylpiperazine in the presence of a base such as potassium carbonate. The reaction proceeds through a series of intermediate steps, leading to the formation of the final product.
科学的研究の応用
4-[4-(2-pyrazinylcarbonyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of research includes its use as a potential drug candidate for the treatment of various diseases such as cancer, inflammation, and neurological disorders.
特性
IUPAC Name |
pyrazin-2-yl-[4-(6-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N7O/c25-17(14-12-18-3-4-19-14)24-9-7-23(8-10-24)16-11-15(20-13-21-16)22-5-1-2-6-22/h3-4,11-13H,1-2,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCLYNTUALNPQGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC(=NC=N2)N3CCN(CC3)C(=O)C4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(2-Pyrazinylcarbonyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-N-({1-[(5-ethyl-3-isoxazolyl)carbonyl]-3-piperidinyl}methyl)benzamide](/img/structure/B5973882.png)
![4-[(5-bromo-4-{3-[(4-chlorophenyl)amino]-2-cyano-3-oxo-1-propen-1-yl}-2-methoxyphenoxy)methyl]benzoic acid](/img/structure/B5973904.png)
![4-{[6-oxo-1-(2-phenylethyl)-3-piperidinyl]carbonyl}-1,4-diazepane-1-carbaldehyde](/img/structure/B5973909.png)
![ethyl 1-[(1-acetyl-4-piperidinyl)carbonyl]-3-(2,4-difluorobenzyl)-3-piperidinecarboxylate](/img/structure/B5973911.png)
![2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-{[1-(2-pyrimidinyl)-3-piperidinyl]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B5973922.png)
![1-methyl-2-[(4-phenyl-1-piperazinyl)carbonyl]-1H-indole](/img/structure/B5973936.png)

![2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl 3-methoxybenzoate](/img/structure/B5973949.png)
![7-butyl-3,9-dimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B5973957.png)
![N-{1-[5-methyl-1-(2-pyridinyl)-1H-pyrazol-4-yl]ethyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5973977.png)
![2-(1-{[2-(2-fluoro-5-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-piperidinyl)-1H-benzimidazole](/img/structure/B5973980.png)

![5-[(benzylamino)sulfonyl]-2-bromobenzoic acid](/img/structure/B5973988.png)
![N-[(1,1-dioxidotetrahydro-3-thienyl)methyl]-3,6,7-trimethyl-1-benzofuran-2-carboxamide](/img/structure/B5973998.png)